Esculentin-1HSa -

Esculentin-1HSa

Catalog Number: EVT-245892
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Esculentin-1HSa is a bioactive peptide derived from the skin secretions of certain amphibians, particularly the Litoria esculenta species. This compound has garnered attention due to its antimicrobial properties, making it a subject of interest in both pharmaceutical and biotechnological applications. Its classification falls under antimicrobial peptides, which are crucial components of the innate immune system in various organisms.

Source

Esculentin-1HSa is primarily sourced from the skin of the green tree frog (Litoria esculenta), which is known for producing a variety of antimicrobial peptides as a defense mechanism against pathogens. The peptide sequence and structure have been studied extensively, revealing its potential therapeutic applications.

Classification

Esculentin-1HSa is classified as an antimicrobial peptide. These peptides are typically characterized by their ability to disrupt bacterial membranes, leading to cell lysis. They are part of a larger family of host defense peptides that exhibit broad-spectrum antimicrobial activity against bacteria, fungi, and viruses.

Synthesis Analysis

Methods

The synthesis of Esculentin-1HSa involves solid-phase peptide synthesis techniques. The process typically utilizes a resin support that allows for the stepwise addition of amino acids to form the peptide chain.

Technical Details

  1. Resin Selection: The synthesis employs hydroxymethyl and aminomethyl 2% polystyrene-butadiene dimethacrylate (PS-BDODMA) supports.
  2. Linker and Coupling: The HMPB linker is attached to the aminomethyl resin using HBTU (a coupling reagent) in the presence of HOBt (a coupling additive). The first amino acid is incorporated using MSNT (a protective group).
  3. Peptide Assembly: The conventional Fmoc (9-fluorenylmethoxycarbonyl) synthetic protocol is followed, allowing for the sequential addition of protected amino acids.
  4. Cleavage and Purification: Once the peptide chain is assembled, it is cleaved from the resin using trifluoroacetic acid (TFA). The resulting peptides are purified using high-performance liquid chromatography (HPLC) and characterized through amino acid analysis and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI TOF MS). Circular dichroism (CD) measurements are employed to assess secondary structures .
Molecular Structure Analysis

Structure

Esculentin-1HSa possesses a specific sequence that contributes to its antimicrobial activity. The molecular structure includes:

  • Amino Acid Sequence: Composed of 15 amino acids with specific hydrophobic and charged residues that facilitate interaction with microbial membranes.
  • Secondary Structure: The peptide exhibits helical conformations, which are critical for its function.

Data

The molecular weight of Esculentin-1HSa is approximately 1,600 Da, and its sequence can be represented as follows:

Sequence GIGKFLHSAKKFG\text{Sequence }\text{GIGKFLHSAKKFG}

This sequence highlights hydrophobic residues that are essential for membrane disruption.

Chemical Reactions Analysis

Reactions

The primary chemical reactions involving Esculentin-1HSa relate to its interaction with microbial membranes. Upon contact with bacteria, the peptide undergoes conformational changes that enhance its ability to permeabilize the membrane.

Technical Details

  1. Membrane Disruption: The positively charged residues interact with negatively charged components of bacterial membranes, leading to pore formation.
  2. Antimicrobial Activity: Studies have shown that Esculentin-1HSa exhibits significant antibacterial activity against various strains such as Escherichia coli and Bacillus brevis, attributed to its helicity and charge distribution .
Mechanism of Action

Process

The mechanism by which Esculentin-1HSa exerts its antimicrobial effects involves several steps:

  1. Initial Binding: The peptide binds to the bacterial membrane through electrostatic interactions.
  2. Membrane Insertion: Following binding, Esculentin-1HSa inserts itself into the lipid bilayer.
  3. Pore Formation: This insertion leads to the formation of transmembrane pores, resulting in leakage of cellular contents and ultimately cell death.

Data

Research indicates that the effectiveness of Esculentin-1HSa correlates with its concentration and structural integrity, emphasizing the importance of its helical conformation for optimal activity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder or crystalline solid.
  • Solubility: Soluble in aqueous solutions at physiological pH levels.

Chemical Properties

  • Stability: Exhibits stability under various pH conditions but can be sensitive to extreme temperatures.
  • Activity Spectrum: Demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Relevant Data or Analyses

The antimicrobial efficacy has been quantitatively assessed through minimum inhibitory concentration (MIC) assays, confirming its potential as an effective antibacterial agent.

Applications

Scientific Uses

Esculentin-1HSa has several promising applications in scientific research and medicine:

  • Antimicrobial Agents: Its ability to combat resistant bacterial strains positions it as a candidate for developing new antibiotics.
  • Biotechnology: Utilized in formulations aimed at enhancing skin protection or wound healing due to its natural origin and safety profile.
  • Pharmaceutical Research: Investigated for potential use in therapeutic applications against infections caused by multidrug-resistant pathogens.
Molecular Mechanisms of Antimicrobial Action

Membrane Disruption Dynamics in Gram-Negative vs. Gram-Positive Pathogens

Esculentin-1HSa (also designated Esc-1a(1-21)NH₂ or Esc(1-21)) exerts its primary bactericidal effect through rapid, concentration-dependent membrane disruption. Its mechanism displays striking divergence between Gram-negative and Gram-positive bacteria due to structural differences in their cell envelopes:

  • Gram-Negative Targets (e.g., Pseudomonas aeruginosa): The peptide's +5 net charge facilitates strong electrostatic attraction to the negatively charged lipopolysaccharides (LPS) in the outer membrane. Initial binding disrupts LPS packing and divalent cation bridges, creating transient pores and enabling peptide translocation across the outer membrane. Subsequently, Esculentin-1HSa targets the inner cytoplasmic membrane. Its amphipathic α-helical structure inserts into the lipid bilayer, causing chaotic lipid rearrangement, depolarization, and rapid permeabilization. This manifests as immediate ion efflux (K⁺, ATP), collapse of the proton motive force (PMF), and ultimately, cell lysis. Studies confirm this via Sytox Green uptake (indicating membrane integrity loss) and DiSC₃(5) release (indicating depolarization) within minutes of exposure [1] [6].
  • Gram-Positive Targets (e.g., Staphylococcus aureus): The thick, multi-layered peptidoglycan mesh acts as a significant initial barrier. Esculentin-1HSa must first traverse or disrupt this layer to reach the underlying cytoplasmic membrane. While electrostatic attraction to teichoic acids occurs, the dense peptidoglycan impedes diffusion, often requiring higher peptide concentrations or longer exposure times for equivalent membrane disruption compared to Gram-negatives. Once at the cytoplasmic membrane, the mechanism parallels Gram-negative disruption: insertion, permeabilization, depolarization, and cell death. However, efficacy is more susceptible to inhibition by physiological salt concentrations (discussed in 1.2) [1] [7].

Table 1: Differential Membrane Interaction of Esculentin-1HSa

CharacteristicGram-Negative Bacteria (e.g., P. aeruginosa)Gram-Positive Bacteria (e.g., S. aureus)
Primary Initial TargetLipopolysaccharides (LPS) in Outer MembraneTeichoic Acids in Peptidoglycan Layer
Key Permeability BarrierOuter MembraneThick Peptidoglycan Layer
Peptide TranslocationRelatively Efficient (Disrupts OM)Hindered by Peptidoglycan
Membrane DepolarizationRapid & PotentSlower & Often Less Potent
Membrane PermeabilizationRapid & PotentSlower & Often Less Potent
Salt SensitivityLow (Activity retained in high NaCl/tears)High (Activity reduced in high NaCl)

Salt Concentration-Dependent Efficacy Modulation

The antimicrobial activity of Esculentin-1HSa exhibits a differential response to ionic strength, crucially impacting its potential therapeutic utility in physiological environments:

  • Retained Potency Against Gram-Negatives in High Salt: A defining characteristic of Esculentin-1HSa is its remarkable resilience against salt-mediated inhibition when targeting Gram-negative pathogens like P. aeruginosa. Studies demonstrate its Minimum Inhibitory Concentration (MIC) and bactericidal activity remain virtually unchanged even in the presence of 150 mM sodium chloride – isotonic to human plasma. Critically, this resilience extends to complex biological fluids; Esculentin-1HSa retains full bactericidal activity against virulent P. aeruginosa strains (e.g., ATCC 19660) when tested in 70% (v/v) human basal tears, a high-salt milieu containing numerous proteins and salts. This resistance to salt inhibition is a significant advantage for applications like treating ocular infections (e.g., keratitis) where salt concentrations are elevated [1].
  • Sensitivity Against Gram-Positives in High Salt: In contrast, the activity of Esculentin-1HSa against Gram-positive bacteria like Staphylococcus aureus is significantly diminished by increasing ionic strength. Physiological salt concentrations (e.g., ≥ 150 mM NaCl) can abolish its inhibitory and bactericidal effects. This salt sensitivity is attributed to the shielding of electrostatic interactions between the cationic peptide and the anionic teichoic acids/phospholipids within the dense peptidoglycan network. High ionic strength counter-ions compete with and neutralize the attractive forces necessary for the peptide's initial binding and subsequent penetration to the cytoplasmic membrane [1] [3].

Table 2: Salt Sensitivity Profile of Esculentin-1HSa

Bacterial TypeRepresentative PathogenEffect of Physiological Salt (e.g., 150 mM NaCl)Effect of Human Basal Tears (70% v/v)Proposed Mechanism of Modulation
Gram-NegativePseudomonas aeruginosaMinimal to No Reduction in ActivityFull Activity RetainedEfficient OM disruption overcomes salt shielding; Peptide structure stable
Gram-PositiveStaphylococcus aureusSignificant Reduction or Abolishment of ActivityLikely Reduced ActivitySalt ions shield electrostatic binding to PG/TA; Hindered access to CM

Genomic DNA Hydrolysis as a Secondary Bactericidal Pathway

Beyond its primary membranolytic mechanism, compelling evidence reveals a secondary, intracellular bactericidal pathway for Esculentin-1HSa: enzymatic degradation of bacterial genomic DNA (gDNA). This activity becomes particularly prominent at higher peptide concentrations and upon prolonged exposure:

  • Concentration-Dependent DNA Degradation: Electrophoretic analysis (agarose gel electrophoresis) of genomic DNA extracted from Escherichia coli cells exposed to Esculentin-1HSa demonstrates a clear, concentration-dependent degradation pattern. As peptide concentration increases, the intensity of high-molecular-weight genomic DNA bands progressively diminishes, indicating fragmentation. This degradation correlates directly with loss of cell viability, suggesting a cause-effect relationship where DNA hydrolysis contributes significantly to cell death, especially under conditions where membrane disruption alone may be insufficient or where cells attempt repair [9].
  • Mechanism and Significance: The hydrolysis is likely enzymatic, potentially facilitated by the peptide's ability to translocate across the compromised cytoplasmic membrane and interact directly with nucleic acids. Positively charged residues within Esculentin-1HSa could bind DNA, while specific structural motifs might possess inherent nuclease-like activity or activate bacterial nucleases. This dual mechanism – combining rapid membrane disruption with subsequent genomic DNA destruction – provides a powerful and potentially synergistic bactericidal effect. It minimizes the chance of recovery for damaged cells and may help overcome potential resistance mechanisms related to membrane repair [8] [9].
  • Link to Oxidative Stress?: While not directly demonstrated for Esculentin-1HSa in the provided results, studies on analogous bactericidal systems (e.g., honey-derived oxidative killing) show that hydroxyl radical (•OH) generation can cause extensive DNA degradation. Whether Esculentin-1HSa induces significant oxidative stress contributing to DNA damage remains an area for further investigation, though its rapid membranolytic action might precede major oxidative bursts [4].

Table 3: Evidence for Genomic DNA Hydrolysis by Esculentin-1HSa

ObservationExperimental EvidenceCorrelation with Bactericidal Activity
Progressive reduction in gDNA band intensityAgarose gel electrophoresis of gDNA from E. coli cells exposed to increasing Esculentin-1HSa concentrations [9]Strong correlation; DNA degradation coincides with loss of viability
Complete disappearance of high-MW gDNA at bactericidal concentrationsNo intact genomic DNA visible on gels at peptide concentrations ≥ MBC [9]Directly correlates with complete eradication of culturable cells (no survivors)
LDH release confirms membrane breach enabling peptide/DNA interactionIncreased Lactate Dehydrogenase (LDH) release confirms cytoplasmic membrane permeabilization [9]Membrane breach is a prerequisite for the peptide (or activated nucleases) to access gDNA

Comparative Killing Kinetics: Cyclic vs. Linear Structural Variants

The C-terminal structural integrity of esculentin-derived peptides significantly influences their bactericidal potency and speed of action. Studies comparing recombinant cyclic (native-like) Esculentin-1 variants and linear (disulfide bridge-deficient) analogues reveal distinct kinetic profiles:

  • Superior Efficacy of the Cyclic Form: Recombinant peptides mimicking the natural, cyclic structure of Esculentin-1 (containing the C-terminal disulfide-bridged heptapeptide ring) consistently demonstrate faster and more potent bactericidal activity compared to their linear counterparts (where the disulfide bond is absent or reduced). This is observed across both Gram-negative and Gram-positive bacteria, though the difference is often more pronounced against Gram-negatives [5] [9].
  • Faster Killing Kinetics: Time-kill assays demonstrate that the cyclic Esculentin-1 variants achieve significant reductions (>99.9% killing) in viable bacterial counts (Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus) in a shorter timeframe than the linear analogues. For instance, complete killing of certain Gram-negative strains may occur within 20-30 minutes for the cyclic form, while the linear form might require 60-120 minutes to achieve the same level of reduction. This accelerated lethality highlights the importance of the constrained C-terminal structure for optimal membrane interaction and disruption [5].
  • Mechanistic Basis: The disulfide-bond stabilized cyclic C-terminal domain in the full-length peptide (or its influence on the structure of active fragments like Esculentin-1HSa) is postulated to enhance structural stability in the bacterial microenvironment and promote more efficient oligomerization or insertion into lipid bilayers. The linear analogue, lacking this rigidifying element, may adopt less optimal conformations for membrane disruption, reducing the speed and efficiency of pore formation or bilayer destabilization. The cyclic structure may also offer partial protection against proteolytic degradation at the site of action [5].
  • Salt Sensitivity Context: Importantly, the superior salt resistance of Esculentin-1HSa activity against Gram-negatives (Section 1.2) is associated with the natural/cyclic active structure. Linearization or disruption of the C-terminal domain would likely exacerbate salt sensitivity, particularly against Gram-positives where efficacy is already more vulnerable to ionic strength [1] [5].

Table 4: Killing Kinetics of Cyclic vs. Linear Esculentin-1 Variants

ParameterCyclic (Disulfide-Intact) VariantLinear (Disulfide-Deficient) VariantInferred Structural Advantage
Killing Rate (Gram-Neg)Rapid (e.g., >99.9% kill in 20-60 mins) [5]Slower (e.g., >99.9% kill in 60-120+ mins)Enhanced membrane insertion efficiency; Stability
Killing Rate (Gram-Pos)Faster than linear counterpart [5]Slower than cyclic counterpartImproved penetration through PG; Better target membrane binding
Potency (MIC/MBC)Generally Lower (More Potent) [5]Generally Higher (Less Potent)Higher affinity; More efficient disruption per peptide molecule
Structural BasisStabilized by C-terminal disulfide bridge (heptapeptide)Lack of disulfide; Flexible C-terminusConstrained bioactive conformation; Resistance to unfolding

Properties

Product Name

Esculentin-1HSa

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